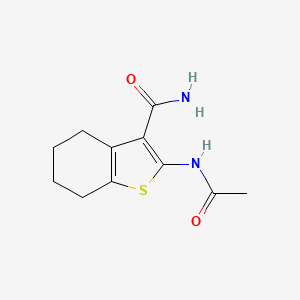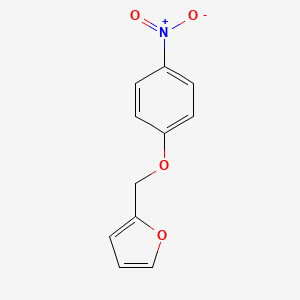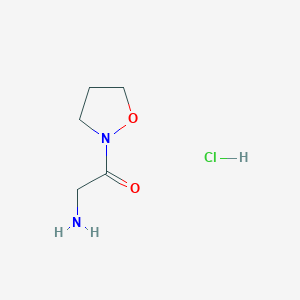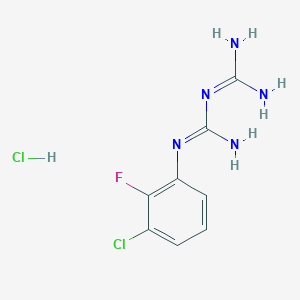![molecular formula C21H29N7O B2828094 N-cyclohexyl-4-methyl-6-[4-(4-methylpyrimidine-2-carbonyl)piperazin-1-yl]pyrimidin-2-amine CAS No. 1251709-82-6](/img/structure/B2828094.png)
N-cyclohexyl-4-methyl-6-[4-(4-methylpyrimidine-2-carbonyl)piperazin-1-yl]pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-cyclohexyl-4-methyl-6-[4-(4-methylpyrimidine-2-carbonyl)piperazin-1-yl]pyrimidin-2-amine)” is a complex organic molecule that features a combination of pyrimidine, piperazine, and cyclohexylamine groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyrimidine and piperazine rings, followed by their functionalization and coupling. Typical reaction conditions might include:
Cyclization reactions: to form the pyrimidine rings.
Amidation reactions: to introduce the piperazine moiety.
Reductive amination: to attach the cyclohexylamine group.
Industrial Production Methods
Industrial production would scale up these reactions, often using continuous flow reactors to improve efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Potentially at the methyl groups or the piperazine ring.
Reduction: Possibly at the pyrimidine rings.
Substitution: Particularly at the positions adjacent to the nitrogen atoms in the pyrimidine rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens or nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
This compound could have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potentially as a ligand for studying receptor interactions.
Medicine: Possibly as a lead compound for drug development.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include:
Enzymes: Inhibiting or activating specific biochemical pathways.
Receptors: Binding to neurotransmitter or hormone receptors, affecting signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-cyclohexyl-4-methyl-6-[4-(4-methylpyrimidine-2-carbonyl)piperazin-1-yl]pyrimidin-2-amine: might be compared with other pyrimidine-based compounds or piperazine derivatives.
Uniqueness
The uniqueness of this compound could lie in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to similar compounds.
Eigenschaften
IUPAC Name |
[4-[2-(cyclohexylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]-(4-methylpyrimidin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N7O/c1-15-8-9-22-19(23-15)20(29)28-12-10-27(11-13-28)18-14-16(2)24-21(26-18)25-17-6-4-3-5-7-17/h8-9,14,17H,3-7,10-13H2,1-2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDBSAIWZRKJQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)C)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Cyano-N-[[(2S,3S)-4-ethyl-3-(3-methylimidazol-4-yl)morpholin-2-yl]methyl]pyridine-3-carboxamide](/img/structure/B2828011.png)
![N-[(2-chloro-4-fluorophenyl)methyl]-3-[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B2828012.png)
![1-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone](/img/structure/B2828013.png)


![7,7-Difluoro-2-azaspiro[3.5]nonane trifluoroacetic acid](/img/structure/B2828017.png)
![(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2828018.png)
![8-[(4-METHOXYBENZYL)AMINO]-3-METHYL-7-(3-PHENYLPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B2828019.png)

![2-{[1-(2-Fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2828028.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2828030.png)
![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2828032.png)
![5-((3-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2828033.png)
